molecular formula C20H23NO4 B11668430 butyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

butyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B11668430
M. Wt: 341.4 g/mol
InChI Key: FMBXBIAQLGVCDL-UHFFFAOYSA-N
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Description

Butyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a dioxooctahydro-methanoisoindol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves the esterification of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Butyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its specific ester linkage and the presence of the dioxooctahydro-methanoisoindol moiety

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

butyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate

InChI

InChI=1S/C20H23NO4/c1-2-3-9-25-20(24)14-5-4-6-15(11-14)21-18(22)16-12-7-8-13(10-12)17(16)19(21)23/h4-6,11-13,16-17H,2-3,7-10H2,1H3

InChI Key

FMBXBIAQLGVCDL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CCC(C4)C3C2=O

Origin of Product

United States

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